N-(2-methoxyethyl)-3-phenylacrylamide
Description
N-(2-Methoxyethyl)-3-phenylacrylamide is an acrylamide derivative characterized by a phenyl group attached to the α,β-unsaturated carbonyl moiety and a 2-methoxyethyl substituent on the amide nitrogen. This compound belongs to a broader class of phenylacrylamides, which are studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and ion channel modulation properties .
Properties
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-10-9-13-12(14)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,13,14)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUYFCDWMIKYSU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Analogues and Their Activities
Key Observations:
Anti-Inflammatory Activity: Hydroxyl and methoxy groups at specific positions (e.g., 4-hydroxy-3-methoxyphenyl) enhance anti-inflammatory potency. Compound 2 in Table 1 demonstrates significant activity (IC₅₀ <17.21 μM), attributed to electron-donating groups that improve binding to inflammatory targets .
Antimicrobial and Anti-Parasitic Effects: Analogues with electron-withdrawing groups (e.g., nitro, chloro) exhibit antimicrobial activity. The methoxyethyl group in the target compound may offer moderate activity, but nitro or halide substituents could enhance efficacy.
Ion Channel Modulation :
- The morpholine-substituted analogue (Table 1, Row 4) acts as a KCNQ2 potassium channel opener with oral bioavailability. The morpholine ring likely improves blood-brain barrier penetration and target specificity .
- The target compound’s methoxyethyl group may limit similar pharmacokinetic advantages.
Table 2: Physicochemical Properties of Selected Analogues
- Methoxy vs. Ethoxy Groups : Ethoxy substituents (as in Table 2, Row 2) increase hydrophobicity compared to methoxy groups, affecting membrane permeability .
- Chloro and Methyl Substituents : These groups enhance thermal stability and alter electronic properties, as seen in the higher boiling point of the chloro-methyl analogue .
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